Triisopropylbiphenyl
Description
2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) is a phosphine ligand widely employed in palladium-catalyzed cross-coupling reactions, particularly in Buchwald-Hartwig and Suzuki-Miyaura couplings. Its structure features a biphenyl backbone substituted with three isopropyl groups at the 2′,4′,6′-positions and two cyclohexyl groups attached to the phosphine atom (Fig. 1). This configuration imparts significant steric bulk and electron-donating properties, enhancing catalytic efficiency for challenging substrates such as aryl chlorides and heteroaromatic halides .
Properties
CAS No. |
29225-91-0 |
|---|---|
Molecular Formula |
C21H28 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-phenyl-2,3,4-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C21H28/c1-14(2)18-12-13-19(17-10-8-7-9-11-17)21(16(5)6)20(18)15(3)4/h7-16H,1-6H3 |
InChI Key |
YYKBFGMYHQMXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)C2=CC=CC=C2)C(C)C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 476.72 g/mol
- CAS Registry Number : 564483-18-7
- Applications :
XPhos is commercially available from suppliers like Santa Cruz Biotechnology and MilliporeSigma, with pricing varying by scale (e.g., $63.00/g for 1 g) .
Structural and Functional Differences
The catalytic performance of phosphine ligands is dictated by steric hindrance, electronic effects, and solubility. Below is a comparative analysis of XPhos with structurally analogous ligands:
Reactivity and Performance
- Steric Bulk : XPhos and tBuXPhos exhibit higher steric demand due to triisopropyl and tert-butyl groups, respectively, making them suitable for bulky substrates. In contrast, SPhos (dimethoxy) and RuPhos (diisopropoxy) are less hindered, favoring reactions with smaller electrophiles .
- Electronic Effects : The electron-rich nature of XPhos’s cyclohexyl groups accelerates oxidative addition in palladium catalysis, outperforming JohnPhos in aryl chloride activation .
- Solubility : XPhos and RuPhos precatalysts demonstrate superior solubility in organic solvents (e.g., toluene, THF) compared to tBuXPhos, which may require polar aprotic solvents .
Case Studies
Q & A
Q. How can researchers leverage machine learning to predict novel this compound ligand applications?
- Methodological Answer :
- Data Curation : Compile historical data on ligand performance (e.g., turnover numbers, selectivity) into structured databases.
- Feature Engineering : Train models on descriptors like steric volume, electronic parameters, and reaction conditions.
- Validation : Cross-check predictions with experimental assays for high-priority candidates .
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